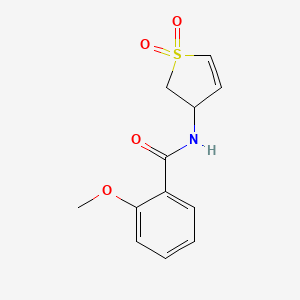

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide

CAS No.: 1020971-83-8

Cat. No.: VC7204790

Molecular Formula: C12H13NO4S

Molecular Weight: 267.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020971-83-8 |

|---|---|

| Molecular Formula | C12H13NO4S |

| Molecular Weight | 267.3 |

| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide |

| Standard InChI | InChI=1S/C12H13NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-7,9H,8H2,1H3,(H,13,14) |

| Standard InChI Key | LRKAATUZBDSOOI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)NC2CS(=O)(=O)C=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar 2-methoxybenzamide group connected via an amide bond to a non-aromatic 1,1-dioxido-2,3-dihydrothiophen-3-yl ring. Key structural attributes include:

-

Sulfone group: The sulfur atom in the dihydrothiophene ring is oxidized to a sulfone (-SO₂-), enhancing polarity and potential hydrogen-bonding capacity .

-

Methoxy substitution: The ortho-methoxy group on the benzamide may influence steric interactions and electronic distribution, affecting binding to biological targets .

-

Chirality: The dihydrothiophene ring introduces a stereocenter at the 3-position, suggesting potential enantiomeric activity in biological systems.

Table 1 summarizes critical molecular descriptors:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₄S | |

| Molecular Weight | 267.3 g/mol | |

| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide | |

| SMILES | COC1=CC=CC=C1C(=O)NC2CS(=O)(=O)C=C2 | |

| InChIKey | LRKAATUZBDSOOI-UHFFFAOYSA-N |

Spectral Characterization

Structural confirmation relies on advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR): NMR would reveal proton environments of the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–7.8 ppm), and dihydrothiophene ring protons (δ 2.5–4.0 ppm). NMR would confirm carbonyl (δ ~165 ppm) and sulfone (δ ~110 ppm) carbons.

-

Infrared Spectroscopy (IR): Stretching vibrations for amide (≈1650 cm⁻¹), sulfone (≈1300 cm⁻¹ and ≈1150 cm⁻¹), and methoxy (≈1250 cm⁻¹) groups are expected.

-

Mass Spectrometry (MS): ESI-MS would display a molecular ion peak at m/z 267.3 [M+H]⁺, with fragmentation patterns indicating cleavage of the amide bond and sulfone group.

Synthesis and Optimization

Reaction Pathway

The synthesis likely involves a two-step sequence (Figure 1):

-

Sulfonation of Dihydrothiophene: Oxidation of 2,3-dihydrothiophene with hydrogen peroxide or ozone yields 1,1-dioxido-2,3-dihydrothiophene.

-

Amide Coupling: Condensation of 2-methoxybenzoic acid with the amine derivative of sulfonated dihydrothiophene using coupling agents like EDCl or HOBt.

Critical Parameters:

-

Reaction temperature (0–25°C) to prevent sulfone degradation.

-

Anhydrous conditions for amide bond formation.

-

Purification via recrystallization or column chromatography to isolate enantiomers.

Biological Activity and Mechanistic Insights

Hypothesized Targets

Though direct data are lacking, structural analogs suggest potential interactions with:

-

Cyclooxygenase (COX) enzymes: Sulfone groups mimic arachidonic acid’s carboxylate, enabling competitive inhibition .

-

G Protein-Coupled Receptors (GPCRs): The methoxybenzamide moiety may bind to serotonin or dopamine receptors .

-

Kinase domains: Sulfone-oxygen atoms could coordinate with ATP-binding site magnesium ions .

Comparative Analysis

Table 2 contrasts this compound with related derivatives:

Research Directions and Applications

Medicinal Chemistry

-

Structure-Activity Relationship (SAR): Modifying the methoxy position or introducing halogens (e.g., fluorine at C5) could enhance potency .

-

Prodrug development: Esterification of the sulfone group may improve bioavailability.

Material Science

-

Polymer precursors: Sulfone groups act as electron-withdrawing moieties in conductive polymers.

-

Ligands for catalysis: Amide-sulfone coordination sites could stabilize transition metals in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume